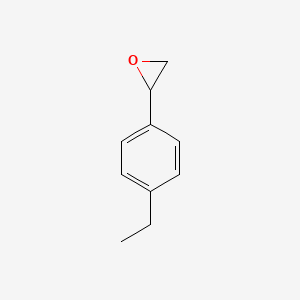

2-(4-Ethylphenyl)oxirane

Descripción general

Descripción

2-(4-Ethylphenyl)oxirane, also known as 4-ethylphenyl oxirane, is an organic compound belonging to the oxirane family of compounds. It is a colorless liquid with a sweet smell and is insoluble in water. It is used in a variety of applications, including as a raw material for pharmaceuticals, fragrances, and industrial chemicals. It is also used in the synthesis of other compounds, such as polymers.

Aplicaciones Científicas De Investigación

Synthesis and Medical Applications

2-(4-Ethylphenyl)oxirane, a compound belonging to the oxirane family, has been extensively researched for various applications, particularly in the synthesis of medically relevant compounds. One notable study in this area involves the synthesis and hypoglycemic activity of phenylalkyloxiranecarboxylic acid derivatives, where compounds like 2-(phenylalkyl)oxirane-2-carboxylic acids demonstrated significant blood glucose-lowering activities in fasted rats (Eistetter & Wolf, 1982).

Chemical Synthesis and Material Science

This compound also finds application in the field of chemical synthesis and material science. A study exploring the ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether with a carbonyl–aromatic π-stacked structure highlights its role in producing polymers with unique properties (Merlani et al., 2015).

Antimicrobial and Insect Antifeedant Properties

Research has also been conducted on the antimicrobial and insect antifeedant potential of keto oxiranes, including those in the this compound family. These studies reveal the effectiveness of these compounds against various microbial strains and insects, indicating their potential use in pest control and antimicrobial treatments (Thirunarayanan & Vanangamudi, 2016).

Genetic and Cellular Studies

In the realm of genetic and cellular studies, oxiranes, including this compound derivatives, have been analyzed for their effects on genetic materials. For instance, research on the induction of gene mutations and micronuclei by oxiranes in mammalian cells in vitro highlights the biological effects and potential risks associated with these compounds (Schweikl, Schmalz, & Weinmann, 2004).

Safety and Hazards

The compound has several hazard statements including H227, H302, H312, H315, H319, H332, H335, H341, H351. Precautionary statements include P201, P202, P210, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Mecanismo De Acción

Target of Action

Oxiranes, also known as epoxides, are known to react with a variety of nucleophiles, including amines and alcohols, in biological systems .

Mode of Action

2-(4-Ethylphenyl)oxirane, like other oxiranes, is likely to undergo ring-opening reactions when it encounters nucleophiles. This reaction can be catalyzed by both acids and bases . In the presence of a nucleophile, the three-membered ring of the oxirane opens, leading to the formation of a new bond with the nucleophile .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive substances could influence the action, efficacy, and stability of this compound . For instance, the rate of its reactions with nucleophiles could be affected by the pH of the environment, as both acidic and basic conditions can catalyze these reactions .

Propiedades

IUPAC Name |

2-(4-ethylphenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-8-3-5-9(6-4-8)10-7-11-10/h3-6,10H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZUMVNATYKTJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438811 | |

| Record name | 2-(4-ethylphenyl)-oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

169272-14-4 | |

| Record name | 2-(4-ethylphenyl)-oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)